molecular formula C9H13N3O3S B1314320 Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate CAS No. 79525-85-2

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate

Cat. No. B1314320
CAS RN: 79525-85-2
M. Wt: 243.29 g/mol
InChI Key: GXYMIJYDHVSXNC-UHFFFAOYSA-N
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Description

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with potential applications in various scientific fields. It is a derivative of 1,3,4-thiadiazole, a moiety known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular formula of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is C9H13N3O3S. The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Applications

1,3,4-Thiadiazole derivatives, such as Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate, have been found to exhibit potent antimicrobial properties . They have been tested against various microorganisms like E. coli, B. mycoides, and C. albicans, showing promising results .

Antifungal Applications

These compounds have also shown significant antifungal activities. For instance, some 1,3,4-thiadiazole derivatives of glucosides have demonstrated good antifungal activities, especially against Phytophthora infestans .

Antibacterial Applications

In addition to their antifungal properties, 1,3,4-thiadiazole derivatives have also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Cytotoxic Properties

The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests potential applications in cancer research and treatment.

Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds

Hydrazonoyl halides, a large group of compounds that include 1,3,4-thiadiazole derivatives, have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Industrial Applications

Due to their wide biological properties, these compounds have found various industrial applications . They are used in the synthesis of various chemicals, making them an interesting group in medicinal chemistry .

Pharmaceutical Applications

1,3,4-Thiadiazole derivatives have been used in the development of various pharmaceutical drugs due to their wide range of biological properties . They have been used in the development of anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic drugs .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . This suggests potential applications in agriculture, particularly in crop growth and yield improvement .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antifungal activity against strains such asAspergillus niger and Candida albicans . These fungi are common pathogens, and inhibiting their growth can help treat infections caused by them.

Mode of Action

It’s likely that the compound interacts with its targets (potentially fungal cells) and inhibits their growth . The specifics of this interaction and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Given its potential antifungal activity , it may interfere with essential fungal biochemical pathways, leading to inhibited growth.

Result of Action

Based on its potential antifungal activity , it can be inferred that the compound may lead to the death of fungal cells, thereby alleviating infections caused by these pathogens.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound 2-amino-5-ethylthio-1,3,4-thiadiazole has been studied for its ability to inhibit copper corrosion in an aerated 0.50M HCl solution While this is not the same compound, it does suggest that environmental conditions can impact the activity of similar compounds

properties

IUPAC Name

ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYMIJYDHVSXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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